molecular formula C21H21NO3 B13446299 alpha,alpha',alpha''-Nitrilotri-p-cresol

alpha,alpha',alpha''-Nitrilotri-p-cresol

Katalognummer: B13446299
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: SNDUBCHLFIXZKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alpha,alpha’,alpha’'-Nitrilotri-p-cresol: is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.396 g/mol . It is known for its unique structure, which includes three p-cresol groups attached to a nitrilotriacetic acid backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’,alpha’'-Nitrilotri-p-cresol typically involves the reaction of p-cresol with nitrilotriacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of alpha,alpha’,alpha’'-Nitrilotri-p-cresol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: alpha,alpha’,alpha’'-Nitrilotri-p-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

alpha,alpha’,alpha’'-Nitrilotri-p-cresol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of alpha,alpha’,alpha’'-Nitrilotri-p-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: alpha,alpha’,alpha’'-Nitrilotri-p-cresol is unique due to its combination of three p-cresol groups with a nitrilotriacetic acid backbone, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

3-[[bis[(4-hydroxyphenyl)methyl]amino]methyl]phenol

InChI

InChI=1S/C21H21NO3/c23-19-8-4-16(5-9-19)13-22(14-17-6-10-20(24)11-7-17)15-18-2-1-3-21(25)12-18/h1-12,23-25H,13-15H2

InChI-Schlüssel

SNDUBCHLFIXZKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)CN(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.